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9H-Fluorene, 9,9-dihexyl-2,7-diiodo-

Cat. No.: B15164782
CAS No.: 278176-05-9
M. Wt: 586.3 g/mol
InChI Key: JKJNJFXWTVCSOB-UHFFFAOYSA-N
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Description

Contextual Background of Fluorene-Based Materials in Organic Electronics and Optoelectronics

Fluorene-based materials have carved a significant niche in the field of organic electronics and optoelectronics. Their combination of high photoluminescence quantum yields, excellent thermal and chemical stability, and good charge carrier mobility makes them suitable for a wide array of applications. nih.gov These materials are extensively used in:

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are known for their efficient blue emission, a crucial component for full-color displays and solid-state lighting. researchgate.netnih.gov

Organic Photovoltaics (OPVs): The broad absorption spectra and good charge transport properties of fluorene-based copolymers contribute to their use in the active layers of solar cells.

Organic Field-Effect Transistors (OFETs): The rigid backbone of polyfluorenes facilitates ordered packing in the solid state, leading to high charge carrier mobilities.

The performance of devices based on these materials is intrinsically linked to the purity and chemical structure of the constituent polymers, which in turn depends on the quality of the monomeric precursors.

Strategic Importance of 2,7-Diiodo-9,9-Dihexyl-9H-Fluorene as a Monomeric Precursor

The strategic importance of 2,7-diiodo-9,9-dihexyl-9H-fluorene lies in its role as a highly reactive monomer for the synthesis of polyfluorenes and their copolymers. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making the iodo-substituted fluorene (B118485) more reactive in common palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. wikipedia.org This enhanced reactivity can lead to several advantages in polymer synthesis:

Milder Reaction Conditions: Polymerizations can often be carried out at lower temperatures, reducing the likelihood of side reactions and defects in the polymer chain.

Higher Polymerization Rates: The increased reactivity can lead to faster polymer formation and potentially higher molecular weight polymers.

Greater Versatility: The high reactivity allows for coupling with a wider range of comonomers, enabling the synthesis of a diverse library of copolymers with tailored optoelectronic properties.

While the dibromo analogue, 2,7-dibromo-9,9-dihexyl-9H-fluorene, is more commonly documented, the diiodo variant is a superior choice for achieving high-performance polymeric materials due to its enhanced reactivity.

Evolution of Fluorene Chemistry in Conjugated Polymer Science

The chemistry of fluorene has evolved significantly to meet the demands of conjugated polymer science. Early research focused on the synthesis of the parent fluorene molecule and its simple derivatives. The breakthrough came with the introduction of bulky alkyl substituents at the C9 position, which solved the solubility issues that plagued early conjugated polymers. This innovation paved the way for the development of a vast family of solution-processable polyfluorenes.

Further advancements have focused on the functionalization of the C2 and C7 positions to modulate the electronic properties of the resulting polymers. The introduction of halogen atoms, such as iodine, at these positions has been a key strategy for creating versatile monomers for cross-coupling polymerizations. This has enabled the synthesis of alternating copolymers with a variety of aromatic and heteroaromatic units, leading to materials with fine-tuned energy levels, absorption and emission profiles, and charge transport characteristics.

Research Objectives and Scope of the Comprehensive Analysis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-

The primary objective of this analysis is to provide a detailed overview of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- as a key monomer in advanced materials research. The scope of this article is to:

Detail the synthesis and chemical properties of the compound.

Elucidate its role as a precursor in the synthesis of conjugated polymers.

Discuss the impact of its use on the properties of the resulting materials.

Provide a comparative context with its more common dibromo analogue.

This analysis will be supported by relevant research findings and presented with clarity and scientific rigor.

Detailed Research Findings

While specific research articles focusing solely on 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are not as prevalent as those on its dibromo counterpart, its synthesis and application can be inferred from established organic chemistry principles and the extensive literature on dihalofluorene derivatives.

The synthesis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- typically starts with the dihexylation of fluorene at the C9 position, followed by a di-iodination reaction at the C2 and C7 positions. The dihexylation is a standard procedure involving the reaction of fluorene with a hexyl halide in the presence of a strong base. The subsequent iodination is often achieved using an iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent.

The true value of this monomer is realized in its polymerization reactions. In a typical Suzuki polymerization, 2,7-diiodo-9,9-dihexyl-9H-fluorene would be reacted with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. The higher reactivity of the C-I bond compared to the C-Br bond would be expected to result in a more efficient polymerization process.

Similarly, in Sonogashira coupling reactions, the diiodo-fluorene monomer can be coupled with terminal alkynes to produce poly(fluorene-alt-ethynylene)s. researchgate.netnih.gov These polymers are of interest for their rigid-rod like structure and unique photophysical properties.

The table below summarizes the key properties of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- and a representative polymer derived from it.

Property9H-Fluorene, 9,9-dihexyl-2,7-diiodo-Poly(9,9-dihexyl-2,7-fluorene)
Molecular Formula C25H32I2(C25H32)n
Molecular Weight 586.33 g/mol Varies with 'n'
Appearance Typically a white to off-white solidTypically a yellow, fibrous solid
Solubility Soluble in common organic solvents (THF, Chloroform (B151607), Toluene)Soluble in common organic solvents (THF, Chloroform, Toluene)
Key Application Monomer for conjugated polymer synthesisActive layer in OLEDs, OPVs, and OFETs
Reactivity High reactivity in cross-coupling reactionsChemically stable polymer backbone
Luminescence Non-emissive in the visible regionStrong blue photoluminescence

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32I2 B15164782 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- CAS No. 278176-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

278176-05-9

Molecular Formula

C25H32I2

Molecular Weight

586.3 g/mol

IUPAC Name

9,9-dihexyl-2,7-diiodofluorene

InChI

InChI=1S/C25H32I2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3

InChI Key

JKJNJFXWTVCSOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCC

Origin of Product

United States

Synthetic Methodologies for 9h Fluorene, 9,9 Dihexyl 2,7 Diiodo

Retrosynthetic Analysis and Precursor Identification for Fluorene (B118485) Derivatives

A retrosynthetic analysis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- reveals two primary disconnection approaches, which dictate the selection of starting materials.

Route A: Iodination of a Pre-formed Dihexylfluorene Core

This approach involves the initial synthesis of the 9,9-dihexyl-9H-fluorene scaffold, followed by a regioselective di-iodination at the electronically activated 2 and 7 positions. The key disconnection is the C-I bond, leading back to 9,9-dihexyl-9H-fluorene and an iodinating agent.

Route B: Alkylation of a Pre-iodinated Fluorene Core

Alternatively, the synthesis can commence with a fluorene ring already bearing the iodine atoms at the 2 and 7 positions. The retrosynthetic disconnection then involves the C9-hexyl bonds, pointing to 2,7-diiodo-9H-fluorene and a suitable hexylating agent as the precursors.

The choice between these routes depends on the availability of starting materials, and the efficiency and regioselectivity of the key transformation steps.

Synthesis of the 9,9-Dihexyl-9H-Fluorene Core

The formation of the 9,9-dihexyl-9H-fluorene core is a critical step in Route A and can be achieved through various alkylation methods.

Alkylation and Functionalization Approaches at C9

The most common and direct method for the synthesis of 9,9-dihexyl-9H-fluorene is the dialkylation of fluorene at the C9 position. This reaction takes advantage of the acidic nature of the C9 protons.

The reaction is typically carried out by treating fluorene with a strong base to generate the fluorenyl anion, which then acts as a nucleophile and reacts with an alkyl halide, in this case, 1-bromohexane (B126081). Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic-soluble fluorene and alkyl halide.

Reactants Reagents and Conditions Product Yield
9H-Fluorene, 1-BromohexaneNaOH, H₂O, Toluene (B28343), Phase-Transfer Catalyst (e.g., Aliquat 336)9,9-Dihexyl-9H-fluoreneHigh

Alternative Routes to the Dihexyl-Fluorene Scaffold

An alternative approach to the 9,9-dihexyl-9H-fluorene scaffold involves starting with a pre-functionalized fluorene derivative, such as 2,7-dibromo-9H-fluorene. The alkylation at the C9 position is performed first, followed by subsequent reactions at the 2 and 7 positions if other functionalities are desired. For the synthesis of the target compound via Route A, starting with unsubstituted fluorene is the most direct method.

Regioselective Iodination Strategies at 2,7-Positions of 9,9-Dihexyl-9H-Fluorene

Once the 9,9-dihexyl-9H-fluorene core is synthesized, the next crucial step in Route A is the regioselective introduction of two iodine atoms at the 2 and 7 positions. The hexyl groups at the C9 position are electron-donating, thus activating the aromatic rings and directing electrophilic substitution to the ortho and para positions. The 2 and 7 positions are electronically favored for electrophilic attack.

Direct Electrophilic Iodination Methods

Direct iodination of 9,9-dihexyl-9H-fluorene can be achieved using an electrophilic iodine source. A common method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid or nitric acid. This in-situ generation of a more potent electrophilic iodine species facilitates the substitution reaction.

Reactant Reagents and Conditions Product Yield
9,9-Dihexyl-9H-fluoreneI₂, H₅IO₆, H₂SO₄ (catalytic), CCl₄, H₂O, 75-80 °C9H-Fluorene, 9,9-dihexyl-2,7-diiodo-Good

Another effective reagent for direct iodination is N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid. This method often proceeds under milder conditions.

Indirect Iodination via Intermediate Functionalization

While direct iodination is generally efficient, an indirect route could involve the initial introduction of other functional groups at the 2 and 7 positions, which are then converted to iodides. For instance, bromination of 9,9-dihexyl-9H-fluorene to yield 2,7-dibromo-9,9-dihexyl-9H-fluorene is a well-established reaction. The bromo groups could then potentially be converted to iodo groups via a halogen exchange reaction, although this is a less common approach for this specific target molecule due to the efficiency of direct iodination.

Synthesis via Alkylation of 2,7-Diiodo-9H-fluorene (Route B)

This alternative and often preferred synthetic strategy begins with the commercially available or readily synthesized 2,7-diiodo-9H-fluorene. The dihexylation at the C9 position is then carried out in a similar fashion to the alkylation of unsubstituted fluorene.

The alkylation of 2,7-diiodo-9H-fluorene with 1-bromohexane is typically performed under phase-transfer catalysis conditions. A strong base deprotonates the C9 position, and the resulting anion reacts with 1-bromohexane. The presence of the iodo groups does not significantly hinder this reaction. A similar reaction has been reported with high yield for the synthesis of 2,7-diiodo-9,9-dioctylfluorene using n-octyl bromide and tetra-n-butyl ammonium (B1175870) bromide (TBAB) as the phase-transfer catalyst. nih.gov

Reactants Reagents and Conditions Product Yield
2,7-Diiodo-9H-fluorene, 1-BromohexaneNaOH (aq), Phase-Transfer Catalyst (e.g., TBAB)9H-Fluorene, 9,9-dihexyl-2,7-diiodo-High

This route is often advantageous as it avoids the need for a regioselective iodination step on the potentially more complex di-substituted fluorene core and can lead to a cleaner product profile.

Control of Selectivity and Yield in Diiodination Processes

The selective introduction of iodine atoms at the 2 and 7 positions of the fluorene core is a critical step in the synthesis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-. The control over regioselectivity is paramount to ensure the desired properties of the final polymeric materials. The C-2 and C-7 positions of the fluorene ring are the most electronically rich and sterically accessible, making them the preferred sites for electrophilic substitution. However, the formation of other isomers is possible, and reaction conditions must be carefully optimized to maximize the yield of the desired 2,7-diiodo product.

Several factors influence the selectivity and yield of the diiodination reaction. These include the choice of iodinating agent, the solvent system, reaction temperature, and the presence of a catalyst. Common iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and a mixture of iodine and an oxidizing agent such as periodic acid or nitric acid.

The reaction pathway can proceed in two ways: either by direct diiodination of 9,9-dihexylfluorene (B1587949) or by a two-step process involving the diiodination of fluorene followed by alkylation at the 9-position. The latter approach is often favored as it can lead to higher selectivity. researchgate.net

Table 1: Key Factors Influencing Selectivity and Yield in Diiodination

FactorInfluence on Selectivity and YieldCommon Approaches and Reagents
Iodinating Agent The reactivity and steric bulk of the iodinating agent can affect the position of substitution.N-Iodosuccinimide (NIS), Iodine/Periodic Acid, Iodine/Bis(trifluoroacetoxy)iodobenzene
Solvent The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.Dichloromethane (B109758), Chloroform (B151607), Acetic Acid
Catalyst Lewis or Brønsted acids can activate the iodinating agent and direct the substitution.Trifluoroacetic acid, Sulfuric acid
Temperature Lower temperatures can enhance selectivity by minimizing the formation of undesired byproducts.Typically performed at or below room temperature.

For instance, the use of iodine in the presence of an oxidizing agent like periodic acid in a solvent such as acetic acid allows for the in-situ generation of the electrophilic iodine species, which can lead to a more controlled reaction. The stoichiometry of the iodinating agent is also crucial; using a slight excess of the iodinating agent can drive the reaction towards disubstitution, but a large excess may lead to over-iodination and the formation of tri- or tetra-iodinated products.

Purification Protocols and Isolation Techniques for 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-

The purification of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- is a critical step to ensure its suitability for subsequent polymerization reactions, as impurities can significantly impact the performance of the resulting organic electronic devices. The primary purification methods employed are chromatographic separations and recrystallization or sublimation techniques.

Chromatographic Separations

Column chromatography is a widely used technique for the purification of fluorene derivatives. The choice of the stationary phase and the eluent system is crucial for achieving good separation of the desired product from unreacted starting materials and isomeric byproducts.

For non-polar compounds like 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, silica (B1680970) gel is a common choice for the stationary phase. The eluent is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents. The polarity of the eluent is gradually increased to elute the compounds based on their affinity for the stationary phase.

Table 2: Typical Chromatographic Conditions for Purification

ParameterDescription
Stationary Phase Silica gel (60 Å, 70-230 mesh)
Eluent System Hexane (B92381), or a gradient of hexane and dichloromethane
Detection Thin Layer Chromatography (TLC) with UV visualization

A typical procedure would involve dissolving the crude product in a minimal amount of a solvent like dichloromethane and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The elution is started with a non-polar solvent such as hexane, and the polarity is gradually increased by adding dichloromethane. Fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

Recrystallization and Sublimation Techniques

Recrystallization is another effective method for purifying solid organic compounds. The principle of recrystallization is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.

For 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, a mixture of solvents is often employed for recrystallization. For instance, dissolving the crude product in a good solvent like dichloromethane or chloroform at an elevated temperature, followed by the slow addition of a poor solvent such as methanol (B129727) or ethanol (B145695) until the solution becomes turbid, and then allowing it to cool slowly, can yield high-purity crystals.

Table 3: Suitable Solvents for Recrystallization

Good Solvents (for dissolving)Poor Solvents (for precipitation)
DichloromethaneMethanol
ChloroformEthanol
Tetrahydrofuran (THF)Isopropanol

Sublimation is a less common but highly effective purification technique for compounds that can be vaporized without decomposition. This method is particularly useful for removing non-volatile impurities. The process involves heating the solid compound under vacuum, causing it to sublime and then condense on a cold surface as a purified solid.

Comparative Analysis of Synthetic Efficiencies and Sustainability Considerations

Two primary synthetic strategies can be considered:

Route A: Alkylation followed by Diiodination: This involves the synthesis of 9,9-dihexylfluorene first, followed by the diiodination at the 2 and 7 positions.

Route B: Diiodination followed by Alkylation: This route starts with the diiodination of fluorene to produce 2,7-diiodofluorene, which is then alkylated at the 9-position with 1-bromohexane. researchgate.net

Table 4: Comparative Analysis of Synthetic Routes

MetricRoute A: Alkylation then DiiodinationRoute B: Diiodination then Alkylation
Atom Economy Potentially lower due to the use of iodinating agents with poor atom economy.Can be higher if the alkylation step is efficient.
Yield Can be variable depending on the selectivity of the diiodination of the substituted fluorene.Often provides better control and higher yields of the desired 2,7-isomer. researchgate.net
Reagent Safety May involve hazardous iodinating agents.Alkylation often uses strong bases which require careful handling.
Waste Generation Can generate significant waste from the iodinating reagents and purification steps.Waste is generated from both the iodination and alkylation steps.
Energy Consumption May require heating for both steps.Alkylation step often requires elevated temperatures.

From a sustainability perspective, Route B is often preferred. The diiodination of the unsubstituted fluorene core can be more selective, leading to a higher yield of the desired 2,7-diiodofluorene and reducing the need for extensive purification to remove isomers. This, in turn, reduces solvent consumption and waste generation.

The choice of reagents also plays a significant role in the sustainability of the synthesis. The use of less hazardous and more atom-economical reagents is a key principle of green chemistry. For instance, using catalytic methods for iodination, if available, would be a significant improvement over stoichiometric reagents. Similarly, in the alkylation step, the use of a recyclable phase-transfer catalyst can improve the environmental profile of the process. researchgate.net

Polymerization and Material Fabrication Strategies Utilizing 9h Fluorene, 9,9 Dihexyl 2,7 Diiodo

Transition-Metal Catalyzed Cross-Coupling Polymerizations

Transition-metal catalysis is a cornerstone in the synthesis of conjugated polymers from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-. Various cross-coupling reactions, each with its own mechanistic nuances and catalytic systems, are employed to construct the polymer chain.

Suzuki-Miyaura Polycondensation Mechanisms and Catalytic Systems

Suzuki-Miyaura polycondensation is a widely utilized method for synthesizing polyfluorenes. 20.210.105doi.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of a dihaloarene, such as 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, with an organoboron compound, like a fluorene-2,7-diboronic acid derivative. nih.govresearchgate.net The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

The reaction begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, where the two organic groups are coupled to form a new carbon-carbon bond, and the palladium(0) catalyst is regenerated.

A variety of catalytic systems have been developed to optimize the Suzuki polycondensation of fluorene (B118485) monomers. researchgate.net Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly used. doi.orgnih.gov The choice of ligands, bases, and solvents can significantly impact the molecular weight, polydispersity, and structural integrity of the resulting polymer. For instance, the use of bulky phosphine (B1218219) ligands can enhance the rate of reductive elimination and suppress side reactions.

Table 1: Catalytic Systems for Suzuki-Miyaura Polycondensation of Fluorene Derivatives

Catalyst PrecursorLigandBaseSolvent SystemReference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene (B28343)/Water nih.gov
Pd₂(dba)₃·CHCl₃t-Bu₃PCsFTHF researchgate.net
Pd(OAc)₂(o-tolyl)₃PEt₄NOHToluene ossila.com

This table is interactive. Click on the headers to sort the data.

Recent advancements have focused on developing more efficient and robust catalytic systems, including the use of catalyst-transfer polycondensation (SCTP) which can provide better control over the polymerization process, leading to polymers with well-defined architectures. researchgate.netrsc.org

Stille Polycondensation Approaches and Ligand Optimization

Stille polycondensation offers an alternative route to polyfluorenes, involving the palladium-catalyzed coupling of an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds has led to a decrease in its use in favor of more sustainable methods. rsc.org The mechanism is similar to the Suzuki-Miyaura coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

Ligand optimization plays a crucial role in the efficiency of Stille polycondensation. Electron-rich and bulky phosphine ligands are often employed to facilitate the catalytic cycle and improve polymer properties. The choice of ligand can influence the rate of transmetalation and minimize undesirable side reactions, such as homo-coupling of the organotin reagent.

Sonogashira Polycondensation for Ethynylene Linkages

Sonogashira polycondensation is a powerful method for incorporating ethynylene (-C≡C-) linkages into the polymer backbone, leading to the formation of poly(fluorene-ethynylene)s. researchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. mdpi.comnih.gov The presence of a copper co-catalyst is crucial for the reaction to proceed under mild conditions. mdpi.comnih.gov

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. mdpi.com This dual-catalyst system allows for efficient C-C bond formation. mdpi.com

The synthesis of highly soluble and strongly blue fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s has been achieved using a Pd/Cu-catalyzed Sonogashira coupling reaction. researchgate.net The properties of the resulting polymers, such as their photoluminescence and thermal stability, can be tuned by varying the comonomers and the length of the conjugated segments. researchgate.net

Table 2: Sonogashira Polycondensation of Fluorene Derivatives

Palladium CatalystCopper Co-catalystBaseSolventReference
Pd(PPh₃)₄CuITriethylamineToluene researchgate.net
PdCl₂(PPh₃)₂CuIDiisopropylamineTHF researchgate.net

This table is interactive. Click on the headers to sort the data.

Recent research has also explored copper-free Sonogashira reactions to address the environmental concerns associated with copper catalysis. researchgate.net

Direct Arylation Polymerization (DArP) for Sustainable Synthesis

Direct Arylation Polymerization (DArP) has emerged as a more sustainable alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. rsc.orgrsc.orgresearchgate.net This method avoids the need for pre-functionalized organometallic reagents by directly coupling C-H bonds with C-X (where X is a halide) bonds. rsc.orgrsc.orgnih.gov This reduces the number of synthetic steps, minimizes waste, and avoids the use of toxic organotin or organoboron compounds. rsc.orgnih.gov

The DArP of 2,7-diiodofluorene derivatives has been successfully demonstrated. nih.govnii.ac.jpresearchgate.net The reaction is typically catalyzed by a palladium complex, often in the presence of a ligand and a base. A Pd/Ag dual-catalyst system under water/2-methyltetrahydrofuran biphasic conditions has been shown to enable direct arylation under mild conditions. nih.govnii.ac.jp

One of the challenges in DArP is controlling the regioselectivity of the C-H activation. However, for symmetric monomers like 9,9-disubstituted-2,7-dihalofluorenes, this is less of a concern. Research has focused on optimizing reaction conditions, including the choice of catalyst, ligand, solvent, and base, to achieve high molecular weight polymers with minimal defects. nih.gov Copper-catalyzed DArP has also been explored as a lower-cost and more sustainable option. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP) and Related Methods

Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization method that offers excellent control over molecular weight, polydispersity, and polymer architecture. researchgate.netscholaris.ca This technique typically involves the nickel-catalyzed polymerization of a Grignard reagent derived from an aryl dihalide. ru.nl

In the context of fluorene-based polymers, KCTP has been used for the controlled synthesis of poly(9,9-dioctylfluorene)s. researchgate.netrsc.org The "living" nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. researchgate.net The choice of the nickel catalyst and ligand is critical for achieving a controlled polymerization. For example, Ni(acac)₂/dppp has been shown to be an effective catalyst system for the KCTP of fluorene monomers. researchgate.net

The mechanism involves the oxidative addition of the aryl halide to the nickel catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to form the C-C bond. The key feature of KCTP is that the catalyst remains associated with the growing polymer chain and "walks" along the monomer during the polymerization process.

Copolymerization Approaches for Tailored Conjugated Architectures

Copolymerization is a powerful strategy to fine-tune the electronic and optical properties of conjugated polymers. By incorporating different comonomers with 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, it is possible to create materials with tailored bandgaps, emission colors, and charge transport characteristics. nih.gov20.210.105

For instance, the Suzuki-Miyaura coupling reaction has been extensively used to synthesize a wide range of fluorene-based copolymers. nih.govresearchgate.net20.210.105 By copolymerizing 9,9-dihexylfluorene-2,7-diboronic acid with various dibromoarenes, polymers with different emission colors, from blue to red, have been prepared. 20.210.105

Table 3: Examples of Fluorene-Based Copolymers and their Properties

ComonomerPolymer AbbreviationEmission ColorApplicationReference
3′,4′-dihexyl-2,2′;5′,2″-terthiophene-1′,1′-dioxidePFTORTRed-OrangeLight-Emitting Diodes 20.210.105
3″,4″-dihexyl-2,2′:5′,2′:5″,2-:5-,2″″-quinquethiophene-1″,1″-dioxidePFTTORTTRedLight-Emitting Diodes 20.210.105
E-α-((2-thienyl)methylene)-2-thiopheneacetonitrilePFTCNVTRed-OrangeLight-Emitting Diodes 20.210.105
2,5-dihexyl-p-phenyleneP3Blue- 20.210.105
2,5-pyridineP10Greenish-Yellow- 20.210.105

This table is interactive. Click on the headers to sort the data.

The properties of these copolymers are not only dependent on the chemical structure of the comonomers but also on the polymer's molecular weight, polydispersity, and the regularity of the alternating structure. Transition-metal catalyzed cross-coupling reactions provide the synthetic tools necessary to control these parameters and create a diverse range of functional materials for applications in organic electronics.

Statistical and Random Copolymerization Strategies

Statistical and random copolymerization represents a straightforward and effective method to modulate the properties of polyfluorenes. By incorporating small amounts of a second monomer into the poly(9,9-dihexylfluorene) backbone, properties such as the emission color, charge transport characteristics, and energy levels can be finely tuned. The palladium(0)-catalyzed Suzuki coupling reaction is a common method for synthesizing these random copolymers. ntu.edu.tw

In a typical synthesis, a dihalo-fluorene monomer, such as 9,9-dihexyl-2,7-dibromofluorene (B71203) (a common analogue to the diiodo variant), is copolymerized with a fluorene-bis(boronic acid) or its ester derivative and a specific ratio of another dibromo-monomer that acts as the acceptor unit. ntu.edu.twdoi.org The random incorporation of acceptor units along the polymer chain can induce intramolecular energy transfer from the fluorene host to the acceptor guest, effectively shifting the emission wavelength. mdpi.com For instance, random copolymers of fluorene and thieno[3,4-b]pyrazine (B1257052) (TP) have been synthesized by adjusting the feed ratio of 9,9-dihexyl-2,7-dibromofluorene and 5,7-dibromothieno[3,4-b]pyrazine. ntu.edu.tw Similarly, copolymers incorporating dibenzothiophene-S,S-dioxide have been developed to induce the formation of the β-phase, which enhances electroluminescence properties. doi.org

Copolymer TypeComonomersKey PropertiesReference
Fluorene-TP Random Copolymer9,9-dihexylfluorene-2,7-bis(trimethyleneborate), 9,9-dihexyl-2,7-dibromofluorene, 5,7-dibromothieno[3,4-b]pyrazineTunable optical and electronic properties based on comonomer ratio. ntu.edu.tw
Fluorene-Dicyanostilbene Random Copolymer9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, 2,7-dibromo-9,9-dioctyl-9H-fluorene, 2,3-di(4-bromophenyl)fumarodinitrileSignificant energy transfer from fluorene segments to dicyanostilbene units. mdpi.com
Fluorene-Dibenzothiophene-S,S-dioxide Random Copolymer2,7-bis-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene, 2,7-dibromo-9,9-dioctylfluorene, 2-(8-(2,7-dibromo-9-octyl-9H-fluoren-9-yl)octyl)dibenzo-[b,d]thiophene-5,5-dioxideInduces formation of β-phase, leading to enhanced luminous efficiency and stable blue emission. doi.org

Alternating Copolymer Synthesis and Regioregularity Control

Alternating copolymerization provides a higher degree of structural control compared to random copolymerization, leading to materials with well-defined and reproducible properties. In this approach, two different monomers are polymerized in a strictly alternating sequence. For polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, this is typically achieved via Suzuki coupling with a complementary diboronic acid or ester comonomer. ntu.edu.tw20.210.105 This strategy has been successfully employed to create donor-acceptor (D-A) copolymers, where the fluorene unit acts as the donor and is paired with an electron-accepting comonomer.

The synthesis of alternating copolymers, for example, poly((5,5″-(3′,4′-dihexyl-2,2′;5′,2″-terthiophene-1′,1′-dioxide))-alt-2,7-(9,9-dihexylfluorene)) (PFTORT), has led to new processable materials with interesting optical and electrochemical properties, including p- and n-dopability and bandgaps suitable for red-orange light emission. 20.210.105 The strict alternation of donor and acceptor units facilitates intramolecular charge transfer, which is key to tuning the emission color and energy levels of the resulting polymer. 20.210.105mdpi.com

Regioregularity, which refers to the specific orientation and linkage of monomer units within the polymer backbone, is a critical factor influencing the material's properties. rsc.orgresearchgate.net For polyfluorenes synthesized via palladium-catalyzed coupling reactions, a high degree of regioregularity is often achieved, with monomers linking predominantly at the 2 and 7 positions of the fluorene ring. 20.210.105 This regioregular structure ensures a well-defined conjugation pathway along the polymer backbone, which is essential for efficient charge transport and luminescence. 20.210.105 Control over the directional, positional, and sequential regularity of the repeating units is paramount for achieving optimal crystallinity, morphology, and device performance. rsc.orgresearchgate.net

Polymer NameComonomersPolymerization MethodKey FeatureReference
PFTORT2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene and an iodinated terthiophene dioxide derivativeSuzuki CouplingAlternating D-A structure for red-orange emission. 20.210.105
PF-TP9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) and 5,7-dibromothieno[3,4-b]pyrazineSuzuki CouplingAlternating fluorene-acceptor structure. ntu.edu.tw
PFDTBT9,9-dioctyl-fluorene-2,7-bis(pinacol ester of diboronic acid) and 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazoleSuzuki CouplingAlternating D-A copolymer with red emission. mdpi.com

Block Copolymerization and Macromolecular Engineering

Block copolymerization extends the principles of polymer synthesis to create complex macromolecular architectures. By combining a rigid, conjugated polyfluorene block with flexible, non-conjugated "coil" blocks, materials with unique self-assembly behaviors and functionalities can be engineered. These "rod-coil" block copolymers can microphase-separate into ordered nanostructures, which is highly desirable for applications in organic electronics.

A notable example is the synthesis of a poly[2,7-(9,9-dihexylfluorene)]-block-poly(N-isopropylacrylamide)-block-poly(N-hydroxyethylacrylamide) (PF-b-PNIPAAm-b-PHEAA) rod-coil-coil triblock copolymer. rsc.org This was achieved by synthesizing an alkynyl-functionalized polyfluorene via a Suzuki coupling reaction and subsequently linking it to an azido-functionalized coil block using a "click" reaction. rsc.org The resulting triblock copolymers exhibit thermoresponsive behavior in solution, forming various micellar morphologies like worms and hollow tubes, driven by both the π–π interactions of the fluorene segments and the temperature-dependent solubility of the coil blocks. rsc.org Similarly, block terpolymers containing fluorene and carbazole (B46965) units have been synthesized, and their performance in photovoltaic devices was found to depend not only on the monomer ratio but also on the block versus random arrangement of the units. researchgate.net

Post-Polymerization Modification and Functionalization of Derived Materials

Post-polymerization modification is a powerful strategy to introduce specific functionalities into a pre-synthesized polymer. This approach allows for the incorporation of chemical groups that may not be compatible with the initial polymerization conditions. For polyfluorene derivatives, a common technique involves modifying the end groups of the polymer chains. For instance, poly(9,9-di-n-octylfluorene-2,7-vinylene)s (PFV) have been functionalized by olefin metathesis of the terminal vinyl groups, followed by a Wittig-type coupling to attach chromophores like F-BODIPY and Zn(II)-porphyrin. researchgate.net This end-capping strategy can significantly alter the photophysical properties of the polymer, with some modified PFVs exhibiting white-light emission with high quantum efficiency. researchgate.net While this example uses a fluorene-vinylene polymer, the principle of end-group modification is broadly applicable to polyfluorenes synthesized from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- and its analogues, provided suitable reactive handles are introduced during the polymerization.

Fabrication of Thin Films and Architectures from Derived Polymeric Materials

The utility of polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- in electronic devices is critically dependent on their ability to be processed into high-quality thin films. The long hexyl chains at the C9 position of the fluorene monomer impart excellent solubility in common organic solvents like toluene, chloroform (B151607), and xylene, which is essential for solution-based processing. nih.gov

Solution processing techniques are widely used for the fabrication of thin films from polyfluorene derivatives due to their simplicity, low cost, and scalability.

Spin Coating: This is the most common laboratory-scale method for producing uniform thin films. A solution of the polymer is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force spreads the solution, and solvent evaporation leaves a solid film. mdpi.comresearchgate.net The thickness and morphology of the film can be controlled by adjusting the solution concentration, solvent, and spin speed. mdpi.com Many studies on polyfluorene-based copolymers report the use of spin coating from toluene or chloroform solutions to create the active layers for light-emitting diodes (OLEDs). mdpi.comnih.gov

Blade Coating: Also known as doctor-blading, this technique is more suitable for large-area and roll-to-roll manufacturing. A blade is moved at a controlled speed and height across a substrate, spreading a polymer solution into a uniform wet film, which then dries. This method offers better material efficiency compared to spin coating.

The behavior of the polymer in solution, including aggregation and the potential for solution-crystallization, can significantly impact the morphology of the final film. nih.govnih.gov For some polyfluorenes, specific chain conformations, such as the planar β-phase, can be induced during or after film deposition, often leading to improved optoelectronic properties. doi.orgsemanticscholar.org

Advanced deposition techniques are being explored to overcome some limitations of conventional solution processing, such as solvent residues and atmospheric contamination.

Vacuum Electrospray Deposition (ESD): This technique involves spraying a polymer solution through a nozzle into a vacuum chamber. researchgate.netnih.gov A high voltage applied to the nozzle creates a fine spray of charged droplets. As the solvent evaporates in the vacuum, the droplets shrink, eventually leading to the deposition of solvent-free polymer ions onto the substrate. beilstein-journals.orgnih.gov

A key advantage of vacuum-integrated ESD is that the entire process, from solution injection to film formation, occurs under high vacuum. researchgate.netnih.gov This minimizes the incorporation of ambient contaminants like oxygen and water, which can be detrimental to the performance and lifetime of organic electronic devices. researchgate.net Studies have shown that organic photovoltaic cells fabricated using vacuum ESD exhibit significantly higher power conversion efficiencies compared to devices where the active layer was exposed to air before cathode deposition, confirming the benefits of this clean deposition method. researchgate.netnih.gov The technique provides a pathway to create highly reliable and high-performance polymer thin films. researchgate.net

Advanced Characterization Methodologies for Materials Derived from 9h Fluorene, 9,9 Dihexyl 2,7 Diiodo

Molecular Structure Elucidation Techniques

Confirming the precise chemical structure of the monomer and subsequent polymeric materials is the primary objective of structural elucidation. A combination of spectroscopic and analytical methods is typically employed to provide unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of fluorene-based monomers and polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular backbone and the presence of specific functional groups. researchgate.net

In the ¹H NMR spectrum of polymers derived from 9,9-dihexylfluorene (B1587949), distinct signals corresponding to the aromatic protons of the fluorene (B118485) unit and the aliphatic protons of the hexyl chains are observed. The aromatic protons typically appear in the downfield region (δ 7.5-8.0 ppm), while the aliphatic protons of the hexyl groups resonate in the upfield region (δ 0.8-2.2 ppm). researchgate.net The integration of these signals allows for the verification of the ratio of different types of protons in the repeating unit.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. inoe.ro The spectrum shows distinct peaks for the aromatic carbons of the fluorene core, including the quaternary carbon at the C9 position, and the aliphatic carbons of the hexyl side chains. researchgate.netinoe.ro The chemical shifts are sensitive to the substitution pattern on the fluorene ring, making it a powerful tool for confirming successful polymerization and identifying any structural defects.

Below is a table summarizing typical NMR chemical shifts for poly(9,9-dihexylfluorene-2,7-diyl).

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ for Poly(9,9-dihexylfluorene-2,7-diyl)

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic H 7.50 - 7.90 119.0 - 152.0
Aliphatic -CH₂- (α to C9) ~2.10 ~55.5
Aliphatic -CH₂- 1.05 - 1.20 22.5 - 40.0

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic vibrational modes of functional groups present in the fluorene-based materials. semanticscholar.org The FTIR spectrum provides a molecular fingerprint, confirming the presence of the fluorene aromatic structure and the aliphatic side chains. Key absorption bands include the C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic hexyl chains (typically in the 2850-2960 cm⁻¹ region). researchgate.net Aromatic C=C ring stretching vibrations are observed in the 1450-1610 cm⁻¹ range. The presence of these characteristic peaks helps to confirm the successful synthesis of the target molecular structure. researchgate.net

Interactive Table 2: Characteristic FTIR Absorption Bands for Poly(9,9-dihexylfluorene)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2955, ~2925, ~2855 C-H Asymmetric & Symmetric Stretching Aliphatic (Hexyl)
~1605 C=C Stretching Aromatic Ring
~1465 C-H Bending Aliphatic (Hexyl)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- monomer and its oligomeric derivatives with high precision. nih.gov This method provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which allows for the unambiguous confirmation of the molecular formula. For the monomer, the experimentally determined molecular weight should correspond to the calculated exact mass. Techniques such as high-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements. 20.210.105

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like iodine, in the case of the monomer) within a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is crucial for verifying the successful synthesis and purification of both the monomer and the resulting polymers. inoe.ro

Interactive Table 3: Theoretical Elemental Composition of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- (C₂₅H₃₂I₂)

Element Symbol Atomic Weight Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 300.27 51.21
Hydrogen H 1.008 32.26 5.51

Polymer Molecular Weight and Polydispersity Analysis

For materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, particularly polymers, the molecular weight and its distribution are critical parameters that significantly influence their physical and optoelectronic properties, such as solubility, film-forming ability, and device performance. 20.210.105

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. researchgate.net The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. lcms.cz GPC analysis yields several important parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). researchgate.net

A narrow PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving consistent and predictable material properties. researchgate.netmdpi.com The GPC results are crucial for quality control during synthesis and for understanding how polymerization conditions affect the final polymer properties. 20.210.105

Interactive Table 4: Representative GPC Data for Fluorene-Based Polymers Synthesized via Suzuki Coupling

Polymer Mn (kDa) Mw (kDa) Polydispersity Index (PDI)
Poly(9,9-dihexylfluorene) Sample A 15.2 30.1 1.98
Poly(9,9-dihexylfluorene) Sample B 25.8 54.2 2.10
Fluorene Copolymer Sample C 5.2 24.9 4.78

Note: Data is representative and compiled from typical results for fluorene-based polymers in scientific literature. researchgate.netresearchgate.net

Light Scattering Techniques

Light scattering techniques are powerful non-invasive methods used to determine the size, molar mass, and aggregation behavior of macromolecular structures in solution. For polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, these methods provide crucial insights into the characteristics of the resulting polymer chains.

Dynamic Light Scattering (DLS) is an efficient method for the initial characterization of particle sizes over a wide range. taylorfrancis.com It measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution. taylorfrancis.com From these fluctuations, the hydrodynamic radius of the polymer coils can be determined, offering information on the polymer's conformation and its interaction with the solvent.

Static Light Scattering (SLS) , often performed as Multi-Angle Light Scattering (MALS), measures the time-averaged intensity of scattered light at various angles. taylorfrancis.com This technique is frequently coupled with Size Exclusion Chromatography (SEC) to determine the absolute weight-average molecular weight (Mw) of polymers. mdpi.com In the characterization of fluorene-based copolymers, an SEC system equipped with light scattering, viscometry, and refractometric detectors can provide a comprehensive analysis of molar mass distribution (polydispersity) and polymer conformation in solution. mdpi.com

Table 1: Application of Light Scattering in Polymer Characterization

TechniquePrincipleInformation ObtainedRelevance to Fluorene-Derived Polymers
Dynamic Light Scattering (DLS)Measures intensity fluctuations of scattered light from diffusing particles. taylorfrancis.comHydrodynamic Radius (Size Distribution)Assesses particle/aggregate size in polymer solutions and dispersions.
Static Light Scattering (SLS/MALS)Measures time-averaged scattered light intensity at multiple angles. taylorfrancis.comWeight-Average Molecular Weight (Mw), Radius of Gyration (Rg)Provides absolute molar mass and information on chain conformation, critical for structure-property correlations.

Solid-State Morphology and Supramolecular Organization

The performance of optoelectronic devices fabricated from materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- is critically dependent on the arrangement of the polymer chains in the solid state. The following techniques are employed to investigate the thin-film morphology and supramolecular structure.

X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)

X-ray diffraction is a primary technique for determining the degree of crystallinity and identifying crystalline phases in polymers. units.it For polyfluorenes, XRD reveals how the polymer backbones and alkyl side chains pack in the solid state. Studies on poly(9,9-dihexylfluorene) (PFH), a direct polymerization product of dihalo-9,9-dihexylfluorene monomers, have identified multiple distinct phases, including a metastable mesomorphic beta phase and two crystalline forms (α and α'). nih.gov

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is particularly suited for probing molecular orientation in thin films. researchgate.net For films of poly(9,9-dialkylfluorene)s, GIWAXS can highlight the effect of the substrate interface on molecular arrangement. researchgate.net These studies often reveal a periodicity normal to the surface, which arises from the stacking of fluorene chains. researchgate.net The technique can also identify in-plane ordering of the polymer backbones, which is crucial for charge transport in devices. researchgate.net

Table 2: Crystalline Phases of Poly(9,9-dihexylfluorene) Identified by XRD

PhaseDescriptionKey FeaturesReference
β (beta) phaseMetastable mesomorphic phase found in as-cast films.Layer spacing of approximately 1.4 nm. nih.gov
α (alpha) phaseCrystalline form obtained after heating the β phase above 175 °C.Melts into a nematic liquid crystalline phase above 250 °C. Monoclinic unit cell. nih.gov
α' (alpha prime) phaseCrystalline form resulting from a solid-solid transformation upon cooling the α phase.Triclinic unit cell. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography and nanoscale morphology of thin films. spectraresearch.com It provides high-resolution, three-dimensional profiles of the film surface, allowing for the quantification of key parameters like surface roughness. spectraresearch.com For materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, AFM is used to visualize the microstructure of the polymer films, which is influenced by processing conditions such as solvent vapor annealing. semanticscholar.org

Studies have shown a clear relationship between the film microstructure observed by AFM and the resulting optoelectronic properties. semanticscholar.org For instance, changes in the polymer chain arrangements at the nanoscale, such as the formation of specific phases, can be correlated with enhancements in photoluminescence. semanticscholar.org In polymer blends used for solar cells, AFM can reveal the phase separation and domain sizes of the donor and acceptor materials, with low surface roughness often indicating a good mixture, which is a key factor for device efficiency. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy techniques provide direct visualization of the morphology of materials at high magnification. Scanning Electron Microscopy (SEM) is used to study the surface features and topography of polymer films over larger areas than AFM, giving context to the nanoscale features.

Transmission Electron Microscopy (TEM) offers higher resolution and can probe the internal structure of the material. In studies of poly(9,9-dihexylfluorene), TEM has been used in conjunction with XRD to identify and characterize the different crystalline and mesomorphic phases. nih.gov When polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are used in composite materials, such as blends with quantum dots, TEM is essential for studying the dispersion and size distribution of the nanoparticles within the polymer matrix. researchgate.net

Ellipsometric Characterization of Thin Films

Spectroscopic ellipsometry is a non-invasive optical technique used to determine the thickness and complex refractive index of thin films. nih.govmdpi.com It measures the change in polarization of light upon reflection from a sample surface. mdpi.com For polyfluorene thin films, this technique is highly valuable as it can reveal the anisotropic optical response, meaning the optical properties are different for light polarized parallel and perpendicular to the film plane. aip.orgresearcher.life

By analyzing the ellipsometric data, researchers can build optical models to extract the refractive index (n) and extinction coefficient (k) as a function of wavelength. nih.gov This information is critical for designing and optimizing the performance of optical devices like polymer light-emitting diodes (PLEDs), as it governs how light is guided and extracted from the device structure. nih.gov For example, ellipsometry has been used to determine the cut-off thicknesses for waveguiding modes in polyfluorene films, which lie in the range of 40 to 70 nm. nih.gov

Table 3: Optical Properties of Polyfluorene Films Determined by Spectroscopic Ellipsometry

ParameterDescriptionSignificanceReference
Refractive Index (n)The real part of the complex refractive index, related to the speed of light in the material.Governs light guiding, reflection, and refraction at interfaces. nih.govosti.gov
Extinction Coefficient (k)The imaginary part of the complex refractive index, related to light absorption.Defines the material's absorption spectrum. nih.gov
Film ThicknessThe physical thickness of the deposited polymer layer.Crucial for device fabrication and performance; affects optical interference effects. nih.govosti.gov
Optical AnisotropyDifference in refractive index for in-plane and out-of-plane polarization.Impacts light outcoupling efficiency in PLEDs. aip.orgresearcher.life

Electronic Structure and Redox Properties Investigation

The electronic structure of polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- dictates their behavior as semiconductor materials. Key parameters include the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determine the material's charge injection and transport properties.

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox properties of these materials. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. These values are essential for predicting the compatibility of the polymer with other materials in a device, such as electrodes and charge transport layers. researchgate.net

UV-visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical band gap. The onset of absorption in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. The PL spectrum reveals the energy of the photons emitted upon radiative relaxation of excitons. Copolymers synthesized via Suzuki coupling reactions using 9,9-dihexylfluorene-2,7-diboronic acid (a derivative of the diiodo compound) have shown absorption maxima around 330 nm and emission maxima around 390 nm. researchgate.net

Table 4: Electronic Properties of a Representative Polyfluorene Derivative (PF-BT-QL)

PropertyValue (eV)Method of DeterminationReference
Oxidation Onset (Eox)1.26 V (vs. Ag/AgCl)Cyclic Voltammetry researchgate.net
HOMO Level-5.70Calculated from Eox researchgate.net
Optical Band Gap (Eg)2.50From UV-Vis Absorption Onset researchgate.net
LUMO Level-3.20Calculated from HOMO and Eg researchgate.net

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-. These methods allow for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is typically calculated from the onset oxidation potential (E_ox), while the LUMO level can be estimated from the onset reduction potential (E_red) or by combining the HOMO level with the optical band gap (E_g) determined from UV-vis spectroscopy.

In a typical CV experiment, a thin film of the polymer is coated onto a working electrode and immersed in an electrolyte solution. The potential is swept, and the resulting current is measured. The oxidation and reduction peaks observed in the voltammogram correspond to the removal and addition of electrons from the material's molecular orbitals.

Research on various polyfluorene derivatives and copolymers provides insight into the expected electrochemical behavior. For instance, studies on copolymers incorporating 9,9-dioctylfluorene units have shown that the electrochemical properties can be tuned by copolymerization with different electron-donating or electron-accepting monomers. mdpi.com The onset oxidation potentials for these polymers are used to calculate the HOMO energy levels. For example, copolymers of fluorene and di-2-thienyl-2,1,3-benzothiadiazole have HOMO levels around -5.45 to -5.52 eV. mdpi.com Other fluorene-based polymers have exhibited quasi-reversible redox behavior with oxidation potentials ranging from 0.53 to 1.08 V versus Ag/AgCl, depending on the specific comonomer used. researchgate.net

The electrochemical band gap (E_g^EC) can be calculated from the difference between the onset oxidation and reduction potentials. This value is often compared with the optical band gap (E_g^opt) obtained from the absorption edge in the UV-vis spectrum.

MaterialOxidation Potential (V vs. Ag/AgCl)HOMO Level (eV)Reference
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (P1)--5.48 mdpi.com
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (P2, with Aliquat)--5.45 mdpi.com
Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (P3, with Aliquat)--5.52 mdpi.com
Poly(2-(2-(furan-2-yl)-9,9-dihexyl-9H-fluoren-7-yl)furan) (PFHF)0.99- researchgate.net
Various fluorene-based hybrid polymers0.53 to 0.89- researchgate.net

Note: The data presented is for structurally similar fluorene derivatives, providing an expected range for materials derived from 9,9-dihexyl-2,7-diiodofluorene.

Photoelectron Spectroscopy (UPS/XPS) for Energy Level Determination

Photoelectron spectroscopy is a surface-sensitive technique that provides direct measurement of the electronic structure of materials. Ultraviolet Photoelectron Spectroscopy (UPS) is used to determine the valence band structure and the HOMO level, while X-ray Photoelectron Spectroscopy (XPS) is employed to analyze the core-level energies, providing information about the elemental composition and chemical bonding states.

In UPS, a sample is irradiated with ultraviolet photons, causing the emission of photoelectrons from the valence levels. By analyzing the kinetic energy of these electrons, the binding energy of the valence electrons can be determined. The HOMO level is found from the intersection of the tangent of the leading edge of the highest occupied state spectrum with the baseline. This provides a direct measure of the ionization potential of the material. Studies on poly(9,9-dihexyl–9H-fluorene-2,7-diyl) and its copolymers have used UPS to measure the highest occupied states and determine hole injection barriers at interfaces with conductive oxides like indium-tin oxide (ITO). researchgate.netresearchgate.net For example, the HOMO value for a fluorene-arylamine copolymer known as Aryl-F8 was determined to be -5.9 eV. researchgate.net

XPS utilizes higher energy X-ray photons to probe the core-level electrons. The binding energies of these core levels are characteristic of each element, allowing for elemental analysis. Furthermore, shifts in these binding energies (chemical shifts) reveal information about the chemical environment and oxidation state of the atoms. For materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, XPS can be used to confirm the successful removal of iodine after polymerization and to detect any potential oxidation or degradation of the polymer, which could manifest as changes in the C 1s or O 1s core-level spectra. nih.gov

The combination of UPS and inverse photoemission spectroscopy can provide a complete picture of the occupied and unoccupied electronic states, respectively. researchgate.net These techniques are crucial for understanding the energy level alignment at interfaces between different layers in an organic electronic device, which dictates charge injection efficiency. researchgate.netresearchgate.net

Material/InterfaceMeasured ParameterValue (eV)TechniqueReference
Aryl-PFB (fluorene-arylamine copolymer)HOMO Level-5.35UPS researchgate.net
Aryl-F8 (fluorene-arylamine copolymer)HOMO Level-5.9UPS researchgate.net
Poly(9,9-dihexyl–9H-fluorene-2,7-diyl) on ITOHole Injection Barrier0.6 or largerUPS researchgate.net
Poly(9,9-dihexyl–9H-fluorene-2,7-diyl) on ITO (low barrier)Hole Injection Barrier< 0.6UPS researchgate.net

Note: The data presented is for structurally similar fluorene derivatives, providing an expected range for materials derived from 9,9-dihexyl-2,7-diiodofluorene.

Applications of Materials Derived from 9h Fluorene, 9,9 Dihexyl 2,7 Diiodo in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Polyfluorenes derived from 9,9-dihexyl-2,7-diiodofluorene are renowned for their application as emissive materials in OLEDs and PLEDs, primarily due to their strong and efficient blue electroluminescence. This positions them as a foundational material for full-color displays and solid-state lighting, as blue emitters are essential for generating white light through down-conversion or color mixing.

Emitter Design and Device Architectures

The design of emitters based on the 9,9-dihexylfluorene (B1587949) unit focuses on tuning the electronic properties and emission color while maintaining high efficiency and stability. While the homopolymer, poly(9,9-dihexylfluorene), is a natural blue emitter, its emission spectrum can be unstable, often leading to the appearance of a lower-energy green emission band associated with fluorenone defects. To overcome this and to access other colors, a common strategy is copolymerization. By introducing other aromatic comonomers into the polymer backbone, the emission color can be systematically tuned across the visible spectrum. For instance, copolymerizing 9,9-dihexylfluorene with electron-accepting units like benzothiadiazole (BT) results in green-emitting polymers, while other comonomers can produce yellow, orange, or red emission through intramolecular energy transfer.

The architecture of PLEDs incorporating these materials is critical for performance. A typical device consists of a multi-layer stack to facilitate efficient charge injection, transport, and recombination. A standard architecture is:

Anode: Indium Tin Oxide (ITO) coated on a glass or flexible substrate.

Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is almost universally used on top of the ITO. This layer serves to smooth the anode surface and, more importantly, to reduce the energy barrier for hole injection into the emissive layer.

Emissive Layer (EML): The polyfluorene-based polymer, which is spin-coated or printed from solution.

Electron Transport Layer (ETL): Often used in more complex devices to improve charge balance.

Cathode: A low work function metal, such as calcium (Ca) or barium (Ba), capped with a more stable metal like aluminum (Al).

In simpler, single-layer devices, the polyfluorene derivative is sandwiched directly between the PEDOT:PSS-coated ITO and the metal cathode. However, multilayer devices generally exhibit higher efficiency and brightness by optimizing the balance of holes and electrons recombining within the emissive layer.

Charge Injection and Transport Mechanisms within Device Layers

The use of a PEDOT:PSS layer is a key example of interface engineering to improve hole injection. The work function of PEDOT:PSS (around 5.1 eV) is better matched to the highest occupied molecular orbital (HOMO) of polyfluorenes compared to bare ITO (4.5-5.0 eV), thus reducing the hole injection barrier. scispace.com Studies have shown that the Fermi level of PEDOT:PSS can become pinned to the HOMO of the emissive polymer, effectively eliminating the injection barrier for holes and enabling low turn-on voltages. scispace.com This phenomenon is attributed to charge transfer and the formation of an interface dipole at the PEDOT:PSS/polyfluorene junction. acs.org

Once injected, holes and electrons migrate through the emissive layer under the influence of the applied electric field. Polyfluorenes are known to possess good hole-transporting properties, with charge carrier mobility being a key performance metric. The transport of charges occurs via a hopping mechanism between localized states on adjacent polymer chains or segments. The morphology of the polymer film, including chain packing and the presence of crystalline or liquid-crystalline domains, significantly influences this transport process.

Electroluminescence Mechanisms and Efficiency Characterization

Electroluminescence is generated when injected holes and electrons meet within the emissive layer and form excitons—bound electron-hole pairs. The radiative decay of these excitons results in the emission of light. According to spin statistics, 25% of the excitons are formed in the singlet state (which can decay radiatively, producing fluorescence) and 75% are in the non-emissive triplet state. The high photoluminescence quantum efficiency of polyfluorenes makes them excellent fluorescent emitters.

The performance of PLEDs is characterized by several key metrics:

Turn-on Voltage: The minimum voltage required to observe light emission.

Luminance: The intensity of light emitted, measured in candelas per square meter (cd/m²).

Current Efficiency: The ratio of emitted light to the current passed through the device, measured in candelas per ampere (cd/A).

External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the electrons injected.

Devices based on polyfluorene derivatives have demonstrated impressive performance, particularly in the blue and green regions of the spectrum.

Polymer SystemDevice ArchitectureTurn-on Voltage (V)Max. Luminance (cd/m²)Max. Efficiency (cd/A)Emission ColorReference
Poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene)ITO/PEDOT:PSS/Polymer/Al3.0-6.5Greenish nih.gov
Poly(9,9-dioctylfluorenyl-2,7-vinylene) CopolymerITO/PEDOT/Polymer/Al2.513500.51Yellow-Orange acs.org
Polyfluorene Copolymer (PF4)ITO/PEDOT/PF4/TPBI/CsF/Al-17432.47Sky-Blue researchgate.net
Polyfluorene-dicyanophenanthrene CopolymerITO/PEDOT-PSS/p-TPD/PVK/EML/PF-PO/LiF/Al-92303.33Greenish-Blue rsc.org
g-PFCNC (Poly(9,9-dihexylfluorene) grafted from Cellulose)ITO/g-PFCNC/Al~4.5--Blue postech.ac.kr

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties that benefit PLEDs also make polymers derived from 9,9-dihexyl-2,7-diiodofluorene highly suitable for the active semiconductor layer in Organic Field-Effect Transistors (OFETs). These transistors are foundational components for next-generation flexible electronics, sensors, and displays.

Transistor Configuration and Device Performance Metrics

OFETs are typically fabricated in a thin-film transistor architecture. The most common configurations are the bottom-gate, top-contact and bottom-gate, bottom-contact structures due to their compatibility with standard microfabrication techniques. In these devices, a gate electrode (often heavily doped silicon) is covered by a dielectric layer (e.g., silicon dioxide, SiO₂). The polyfluorene semiconductor is then deposited onto the dielectric. Finally, source and drain electrodes (e.g., gold) are patterned on top of the semiconductor (top-contact) or were pre-patterned on the dielectric (bottom-contact).

The key performance metrics for an OFET are:

Field-Effect Mobility (μ): A measure of how quickly charge carriers can move through the semiconductor channel under an applied electric field. It is a critical parameter for determining the switching speed and current output of the transistor.

On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in its "on" state to the current in its "off" state. A high on/off ratio is essential for digital logic applications to minimize power consumption and ensure clear switching states.

Threshold Voltage (V_th): The gate voltage required to initiate the formation of a conductive channel and turn the transistor "on."

Charge Carrier Mobility and Interface Engineering

In an OFET, charge transport occurs in a very thin accumulation layer (a few nanometers) at the interface between the semiconductor and the gate dielectric. Consequently, the properties of this interface are paramount to device performance. rug.nl The mobility of charge carriers in polyfluorene-based OFETs is highly dependent on the molecular packing and morphology of the polymer chains in this region. rsc.org

A significant advancement in improving mobility in polyfluorene derivatives, such as poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), comes from exploiting their liquid-crystalline properties. rug.nl By processing the polymer in its nematic liquid-crystalline phase or by using alignment layers (e.g., rubbed polyimide), the polymer backbones can be made to align in a specific direction. rug.nl This alignment greatly enhances the π-π stacking between adjacent chains, creating more efficient pathways for charge hopping and leading to a significant increase in charge carrier mobility, particularly parallel to the alignment direction. rug.nl

Further interface engineering involves modifying the dielectric surface with self-assembled monolayers (SAMs). SAMs can alter the surface energy of the dielectric, which influences the growth mode and molecular ordering of the subsequently deposited polymer film, often leading to improved device performance and reliability. rug.nlossila.com

Performance data for OFETs using poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), a representative and closely related copolymer, highlights its capabilities as a p-type (hole-transporting) semiconductor.

Polymer SystemDielectric/ProcessingHole Mobility (μ) (cm²/Vs)On/Off RatioReference
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)Rubbed Polyimide0.0210⁵ rug.nl
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)Inkjet Printed4.5 x 10⁻³10⁴ scispace.com
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)Spin-coated Nanowires3.5 x 10⁻²- scispace.com
Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)-up to 0.1> 10⁵ mdpi.com
Poly(9,9-dihexylfluorene) Copolymers (p-type)Annealed at 180-240 °C~10⁻⁴-

Organic Photovoltaics (OPVs) and Polymer Solar Cells

Active Layer Morphology and Exciton (B1674681) Dissociation Dynamics

The morphology of the bulk heterojunction (BHJ) active layer, which consists of a blend of a donor polymer and an acceptor material, is a critical determinant of device efficiency. taylorfrancis.comibm.comescholarship.org An optimal morphology features a bicontinuous interpenetrating network of donor and acceptor domains, which maximizes the interfacial area for exciton dissociation while providing continuous pathways for charge transport to the respective electrodes. researchgate.net For fluorene-based copolymers, the introduction of different side chains and comonomers can be used to control the aggregation and phase separation behavior of the resulting polymer, thereby influencing the final morphology of the active layer. dtu.dk

The process of converting photons to electrical current in OPVs involves the generation of excitons (bound electron-hole pairs) upon light absorption, followed by their diffusion to a donor-acceptor interface where they dissociate into free charge carriers. The efficiency of exciton dissociation is highly dependent on the nanostructure of the active layer. Controlled nanophase segregation in blends of poly[9,9'-dioctyl-fluorene-co-bithiophene] (a derivative of the subject compound) and a fullerene acceptor has been shown to create continuous pathways for charge carriers, significantly enhancing photocurrent generation. researchgate.net The formation of an ideal morphology with appropriate domain sizes is crucial to ensure that excitons can reach an interface within their diffusion length to dissociate effectively. chalmers.se

Device Optimization and Power Conversion Efficiency Analysis

The optimization of OPV device performance involves a multifaceted approach that includes tuning the electronic properties of the materials, controlling the active layer morphology, and engineering the device architecture. chalmers.semdpi.com For copolymers derived from 9,9-dihexylfluorene, the choice of comonomer plays a significant role in determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the open-circuit voltage (Voc) and the driving force for exciton dissociation. dtu.dk

For instance, alternating polyfluorene copolymers blended with fullerene derivatives have demonstrated high power conversion efficiencies. dtu.dk In one study, a device based on a blend of a fluorene (B118485) copolymer and PC71BM achieved a PCE of 4.5%, with a high Voc of 0.97 V and a short-circuit current (Jsc) of 9.1 mA/cm². dtu.dk The use of additives and solvent annealing are common techniques to further optimize the active layer morphology and improve device performance. chalmers.se The table below summarizes the performance of some organic solar cells that utilize copolymers derived from 9,9-dialkylfluorene precursors.

Donor PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Fluorene-based copolymerPC71BM (1:1)---0.68
Fluorene-based copolymerPC71BM (1:2)---1.22
BisDMO-PFDTBTPC71BM0.979.1514.5
Poly[9,9'-dioctyl-fluorene-co-bithiophene] blendPCBM---2.14

Organic Thermoelectrics

The field of organic thermoelectrics explores the potential of organic materials to convert heat energy into electrical energy and vice versa. This technology offers the promise of lightweight, flexible, and low-cost thermoelectric generators.

Material Design for Simultaneous Charge Carrier and Thermal Transport

The efficiency of a thermoelectric material is determined by its dimensionless figure of merit, ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. polyu.edu.hk Designing effective organic thermoelectric materials involves the challenging task of optimizing these often-interdependent parameters. Polymers for thermoelectric applications should ideally possess high electrical conductivity, a large Seebeck coefficient, and low thermal conductivity. polyu.edu.hk

For fluorene-based copolymers, material design strategies focus on tuning the electronic properties and molecular packing through chemical modification. Side-chain engineering is one such strategy. Studies on fluorene-based copolymers have shown that the length of the alkyl side chains can significantly influence the electrical conductivity, with shorter side chains generally leading to better conductivity. mdpi.com Conversely, the Seebeck coefficient shows a slight increase with longer alkyl chains. mdpi.com Doping is another critical aspect of material design, as it increases the charge carrier concentration, which is necessary for high electrical conductivity. gatech.edu The choice of dopant and the doping method can profoundly impact the thermoelectric performance of the polymer. gatech.edu

Device Fabrication and Performance Characterization

The fabrication of organic thermoelectric generators (OTEGs) involves assembling p-type and n-type thermoelectric materials into a device architecture that can generate a voltage in the presence of a temperature gradient. While significant progress has been made in the development of p-type organic thermoelectric materials, the development of high-performance and stable n-type materials remains a challenge.

For devices based on fluorene-derived polymers, fabrication would typically involve solution-based techniques such as printing or coating to create the thermoelectric legs. The performance of a thermoelectric device is characterized by its power output and conversion efficiency. The power factor (S²σ) is a key metric used to evaluate the performance of a thermoelectric material, as it is directly related to the power output of a device. Research on composites of poly(9,9-di-n-octylfluorene-alt-benzothiadiazole) (a related fluorene copolymer) and single-walled carbon nanotubes (SWCNTs) has shown that doping with ferric chloride can significantly enhance the power factor. mdpi.com

Chemical and Biosensors

Fluorene-based conjugated polymers are excellent candidates for chemical and biosensing applications due to their high fluorescence quantum yields and the sensitivity of their emission to the local environment.

Polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- can be functionalized to create sensory materials that exhibit changes in their optical or electronic properties upon interaction with specific analytes. The porous nature of some fluorene-based conjugated microporous polymers makes them particularly effective for the detection of nitroaromatic compounds, which are common components of explosives. The sensing mechanism often involves fluorescence quenching upon binding of the analyte to the polymer.

Lack of Specific Research Data Precludes Detailed Analysis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- in Sensing Applications

A thorough review of scientific literature reveals a significant gap in research specifically detailing the applications of materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- in the field of organic electronic and optoelectronic sensors. While the broader class of polyfluorenes, typically synthesized from dibromo or diboronic acid precursors, is well-documented in sensing literature, specific data and detailed research findings on polymers originating from the diiodo- variant are not presently available in published studies. Consequently, a detailed article on its specific sensing mechanisms, selectivity enhancement, and integration into sensing platforms cannot be constructed.

The general principles of sensing using polyfluorene-based materials are, however, well-established. These polymers are often employed as fluorescent chemosensors. The primary sensing mechanisms involve fluorescence quenching or Förster Resonance Energy Transfer (FRET) upon interaction with an analyte. In a typical fluorescence quenching scenario, the analyte, often an electron-deficient molecule such as a nitroaromatic compound, interacts with the excited state of the polyfluorene, leading to a non-emissive decay and a measurable decrease in fluorescence intensity.

Selectivity in polyfluorene-based sensors is typically enhanced through chemical modification of the polymer backbone or side chains. By introducing specific recognition sites, the polymer can be tailored to interact preferentially with a target analyte, thereby improving the sensor's specificity. Another approach involves the use of sensor arrays, where a number of different, semi-selective polyfluorene derivatives are used. The combined response pattern of the array can be analyzed to identify and quantify specific analytes within a complex mixture.

The integration of these sensing materials into practical devices is a key area of research. This often involves the deposition of thin polymer films onto transducer surfaces. Miniaturization of these sensing platforms is crucial for the development of portable and high-throughput analytical devices. Techniques such as ink-jet printing and soft lithography are being explored for the precise deposition of polymer films on microfabricated structures, including microfluidic chips. This integration allows for the analysis of small sample volumes and the potential for creating lab-on-a-chip systems.

Despite these general principles for the polyfluorene family, the absence of specific studies on polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- means that no specific data on their sensing performance, such as sensitivity, selectivity towards different analytes, or response times, can be reported. Similarly, there are no available research findings on the fabrication and performance of miniaturized sensing devices specifically utilizing this diiodo-based polymer.

Theoretical and Computational Investigations of 9h Fluorene, 9,9 Dihexyl 2,7 Diiodo and Its Polymeric Derivatives

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study fluorene (B118485) derivatives, providing valuable information on their electronic and structural properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic properties of fluorene-based materials are largely determined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the material's optical and electronic characteristics, such as its absorption and emission spectra, and its potential performance in electronic devices.

Computational studies on various fluorene derivatives have shown that the nature of substituents at the C-2 and C-7 positions significantly influences the π-conjugation and, consequently, the HOMO-LUMO gap. semanticscholar.org For instance, DFT calculations on 2,7-disubstituted 9,9-dihexylfluorene (B1587949) derivatives have demonstrated that extending the π-conjugation through the introduction of aromatic or ethynyl (B1212043) groups leads to a smaller HOMO-LUMO gap. semanticscholar.org

While specific DFT data for 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- is not extensively available in the reviewed literature, studies on analogous halogen-substituted fluorenes indicate that halogen atoms can influence the electronic structure. Halogens are electron-withdrawing groups, and their presence is expected to lower both the HOMO and LUMO energy levels. A computational study on halogen-substituted fluorene molecules using the B3LYP/6-31G(d,p) protocol showed a decrease in gap energies with the presence of electron-withdrawing groups. worldscientific.com This decrease in the energy gap suggests that the molecule becomes less stable and more reactive. worldscientific.com

The table below presents computed HOMO, LUMO, and gap energies for a series of 2,7-disubstituted 9,9-dihexylfluorene derivatives, illustrating the effect of different substituents. These calculations were performed using DFT and Time-Dependent DFT (TD-DFT) with the CAM-B3LYP level of theory and a 6-31G(d) basis set in a Tetrahydrofuran (THF) solution. semanticscholar.org

CompoundSubstituent at 2,7-positionsHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-[C≡C-(biphenyl-4-yl)]-5.65-2.293.36
2-[C≡C-(4-methoxyphenyl)]-5.57-2.143.43
3-[C≡C-(naphthalen-1-yl)]-5.62-2.353.27
4-[C≡C-(6-methoxynaphthalen-2-yl)]-5.51-2.233.28

Data sourced from Molecules 2024, 29, 4918. semanticscholar.org

Vibrational Frequency Calculations and Spectroscopic Signature Prediction

Vibrational frequency calculations are a valuable tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, it is possible to assign experimentally observed spectral peaks to specific molecular motions, such as stretching, bending, and torsional vibrations.

For fluorene derivatives, DFT calculations can predict the vibrational spectra, which are sensitive to the molecular structure and substitution patterns. For example, the characteristic C-H stretching vibrations of the aromatic rings and the aliphatic side chains, as well as the C=C stretching modes of the fluorene core, can be identified. semanticscholar.org

While specific vibrational frequency calculations for 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are not detailed in the available literature, computational studies on similar aromatic molecules provide a framework for such analysis. The presence of heavy iodine atoms would be expected to introduce low-frequency vibrational modes associated with C-I stretching and bending. Simulating the IR and Raman spectra of this specific compound would provide a unique spectroscopic signature that could aid in its experimental identification and characterization.

Reactivity and Stability Assessments

DFT calculations can also provide insights into the chemical reactivity and stability of molecules through the analysis of various electronic descriptors. The HOMO and LUMO energies are fundamental in this context. A low HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability. worldscientific.comresearchgate.net

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. researchgate.net For instance, a molecule with a high chemical potential is a good electron donor, while one with a high electrophilicity index is a good electron acceptor.

In the case of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo-, the electron-withdrawing nature of the iodine atoms would likely increase its electrophilicity compared to the unsubstituted fluorene. This suggests that it would be more susceptible to nucleophilic attack. Furthermore, the C-I bond is generally weaker than C-Br or C-Cl bonds, which could influence the compound's thermal and photochemical stability, making it a suitable precursor for further chemical transformations such as Suzuki or Sonogashira coupling reactions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the conformational dynamics and intermolecular interactions of polymers in both solution and the solid state.

Polymer Chain Conformation and Packing in Solution and Solid State

The performance of polymeric materials is highly dependent on the conformation of the polymer chains and how they pack together in the solid state. MD simulations can provide an atomistic view of these phenomena.

In solution, polymers based on 9,9-dihexylfluorene, such as poly(9,9-dihexylfluorene-2,7-diyl) (PDHF), have been studied using a combination of DFT and Monte Carlo simulations. nih.govresearchgate.net These studies revealed that the polymer chains are not rigid rods but exhibit some flexibility due to rotation around the bonds connecting the fluorene units. nih.govresearchgate.net The simulations identified four distinct torsion angles (±37.5° and ±143°) between adjacent fluorene units. nih.govresearchgate.net The selection of these torsion angles along the chain leads to conformations described as long, straight sections punctuated by sharp loops. nih.govresearchgate.net

In the solid state, the packing of poly(9,9-dialkylfluorene)s is complex and can exhibit multiple crystalline and mesomorphic phases. nih.gov For example, poly(9,9-di-n-hexyl-2,7-fluorene) (PFH) has been shown to exhibit at least four different phases, including a metastable mesomorphic beta phase and two different crystalline forms (α and α'). nih.gov The unit cell structure for the α form is monoclinic, while the α' form is triclinic. nih.gov These different packing arrangements can have a significant impact on the material's electronic properties.

The following table summarizes the phase behavior of Poly(9,9-di-n-hexyl-2,7-fluorene) (PFH). nih.gov

PhaseDescriptionTransition Temperature
β phaseMetastable mesomorphic phase in as-cast filmTransforms to α phase above 175 °C
α phaseCrystalline formMelts into nematic liquid above 250 °C
Nematic (N)Liquid crystalline phase-
α' phaseCrystalline form obtained on cooling from the meltForms from α phase on cooling

Data sourced from J Phys Chem B. 2006, 110(9), 4007-13. nih.gov

Intermolecular Interactions and Aggregation Behavior

Intermolecular interactions play a crucial role in determining the morphology and properties of polymeric films. In poly(9,9-dialkylfluorene)s, these interactions can lead to the formation of aggregates, which can affect the material's photophysical properties.

Theoretical studies on poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO) have investigated the nature of these intermolecular interactions. nih.govresearchgate.netmdpi.com It has been proposed that CH-π interactions between the alkyl side chains and the π-electron system of the fluorene backbone can contribute to aggregate formation. nih.gov DFT calculations of the electron charge distribution can reveal the reactivity of the alkyl side chains and their propensity to form such bonds. nih.gov

The aggregation behavior is also influenced by the structure of the alkyl side chains. For instance, polymers with linear alkyl chains, like PFO, are more prone to aggregation compared to those with branched side chains, which introduce steric hindrance that impedes close packing of the polymer backbones. nih.gov This aggregation can lead to the appearance of new, red-shifted bands in the absorption and emission spectra, often associated with the formation of the β-phase conformation. nih.gov

Charge Transport Pathways and Dynamics Modeling

The charge transport properties of polymeric derivatives of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are fundamental to their performance in electronic devices. Due to the inherent structural disorder in polymer films, charge carriers (electrons and holes) are localized on individual monomer units or short conjugated segments and move through the material via a thermally activated hopping mechanism. Computational modeling is essential for elucidating these complex transport pathways and dynamics.

A prevalent method for modeling charge transport in such disordered organic semiconductors is the non-adiabatic hopping model, where the charge transfer rate between two sites (i and j) is often described by Marcus theory. The hopping rate (k_ij) depends on the electronic coupling between the sites (V_ij), the reorganization energy (λ), and the difference in site energies (ΔG_ij).

Kinetic Monte Carlo (KMC) simulations are widely employed to simulate the macroscopic charge mobility by modeling a sequence of individual hopping events on a lattice of localized sites. The key parameters for these simulations—electronic coupling and reorganization energy—are typically derived from quantum-chemical calculations, such as Density Functional Theory (DFT).

Modeling Approach:

Morphology Generation: An atomistic or coarse-grained model of the polymer film is generated using Molecular Dynamics (MD) simulations to capture the realistic packing and disorder of the polymer chains.

Parameterization: For pairs of neighboring fluorene units, DFT calculations are performed to determine the electronic coupling (transfer integral) and the reorganization energy. The presence of heavy iodine atoms at the 2,7-positions is expected to significantly influence inter-chain electronic couplings and the site energies.

KMC Simulation: A charge carrier is placed on a random site and allowed to hop to adjacent sites with probabilities determined by the calculated Marcus rates. The trajectory of the carrier under an applied electric field is tracked over time to calculate the charge carrier mobility.

Energetic disorder, arising from variations in the local electrostatic environment, is typically modeled using a Gaussian distribution of site energies. Positional disorder is inherently included from the simulated film morphology. This combination, often referred to as a Gaussian Disorder Model (GDM), is crucial for accurately predicting the mobility's dependence on temperature and electric field. Studies on similar polyfluorenes have shown that charge transport is often limited by specific molecular arrangements and energetic traps arising from conformational kinks in the polymer backbone. nih.govresearchgate.net

Table 1: Typical Parameters for Kinetic Monte Carlo (KMC) Simulations of Charge Transport in Polyfluorene-based Systems.
ParameterDescriptionTypical Value RangeComputational Method
Electronic Coupling (Vij)Measure of orbital overlap between adjacent sites, facilitating charge transfer.1 - 100 meVDFT/TD-DFT
Reorganization Energy (λ)Energy required for geometric relaxation upon charge transfer. Comprises internal and external components.100 - 300 meVDFT (Four-point method)
Site Energy Disorder (σ)Standard deviation of the Gaussian distribution of site energies due to electrostatic and structural variations.50 - 150 meVMD with QM/MM
Lattice ConstantAverage distance between hopping sites in the KMC model.1 - 2 nmMD Simulations

Coarse-Grained Modeling for Supramolecular Assemblies and Thin Film Formation

While all-atom molecular dynamics provides detailed insight into local molecular interactions, it is computationally too expensive to simulate the large-scale and long-time phenomena relevant to polymer self-assembly and thin film formation. Coarse-grained (CG) modeling addresses this limitation by reducing the number of degrees of freedom. In a CG model, groups of atoms are represented by a single interaction site or "bead," allowing for the simulation of larger systems for longer durations. wesleyan.edu

For polymeric derivatives of 9,9-dihexyl-2,7-diiodofluorene, CG models are developed to study two critical processes:

Supramolecular Assembly: In solution, polymer chains can aggregate to form complex supramolecular structures like nanofibers or gels. tue.nlresearchgate.net CG simulations can predict the thermodynamics and kinetics of this assembly process by modeling the interplay between polymer-polymer and polymer-solvent interactions. The planarity of the fluorene core promotes π-π stacking, which is a key driving force for assembly. researchgate.net

Thin Film Formation: The performance of an organic electronic device is highly dependent on the morphology of the active layer. nwpu.edu.cn CG simulations can model the entire film formation process, such as solvent evaporation during spin-coating. These simulations provide crucial insights into the final solid-state morphology, including the degree of chain entanglement, the orientation of conjugated backbones relative to the substrate, and the formation of ordered domains. This information is critical for understanding structure-property relationships in the final device.

The development of a CG model involves parameterizing the interactions between beads to reproduce properties from all-atom simulations or experimental data. This can be achieved through methods like iterative Boltzmann inversion or force matching. The resulting models can then be used in large-scale molecular dynamics simulations to predict the equilibrium and non-equilibrium morphologies of the material. ecust.edu.cn

Table 2: Example of a Coarse-Graining Scheme for a 9,9-dihexyl-2,7-diiodofluorene Monomer Unit.
Coarse-Grained BeadAtoms RepresentedRationale
FLUThe rigid, planar 2,7-diiodofluorene coreRepresents the conjugated aromatic unit responsible for π-π stacking.
C1-C3 (x2)Three CH2 groups of the hexyl chainRepresents flexible, aliphatic segments of the side chains.

Prediction of Optoelectronic Properties and Device Performance Parameters

Quantum-chemical calculations are powerful tools for predicting the intrinsic optoelectronic properties of conjugated materials, providing a direct link between molecular structure and function. For 9,9-dihexyl-2,7-diiodofluorene and its oligomers or polymeric derivatives, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods. utm.my

Key Predicted Properties:

Frontier Molecular Orbitals (FMOs): DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level relates to the ionization potential and hole transport, while the LUMO level relates to the electron affinity and electron transport. The HOMO-LUMO energy gap is a good first approximation of the polymer's optical bandgap. researchgate.net

Absorption and Emission Spectra: TD-DFT calculations are employed to simulate the electronic transitions between the ground and excited states. rsc.org This allows for the prediction of the maximum absorption wavelength (λ_max) and the photoluminescence emission spectrum, which determine the material's color and suitability for applications like OLEDs or organic photovoltaics (OPVs). mdpi.com Calculations on oligomers of increasing length can be extrapolated to predict the properties of the polymer. worldscientific.com

Device Parameters: The calculated energy levels can be used to estimate key device performance parameters. For instance, in an OPV, the maximum theoretical open-circuit voltage (V_oc) is related to the difference between the HOMO of the donor (the fluorene polymer) and the LUMO of the acceptor material. For OLEDs, the predicted emission wavelength determines the color of the emitted light.

The inclusion of iodine atoms in the fluorene core is expected to lower both the HOMO and LUMO energy levels due to the inductive effect and potentially introduce new electronic transitions. Theoretical calculations are invaluable for quantifying these effects and guiding the rational design of new materials with tailored properties. mrs-k.or.kr

Table 3: Comparison of Calculated (DFT/TD-DFT) and Experimental Optoelectronic Properties for a Representative Fluorene-based Oligomer.
PropertyCalculated ValueExperimental Value
HOMO Energy-5.85 eV-5.90 eV
LUMO Energy-2.55 eV-2.60 eV
HOMO-LUMO Gap3.30 eV3.30 eV (Optical)
Absorption λmax370 nm375 nm
Emission λmax425 nm430 nm

Note: Data presented are representative values for fluorene-based systems found in the literature to illustrate typical computational accuracy. mdpi.com

Development of Multiscale Modeling Approaches

To bridge the gap between molecular design and macroscopic device function, a single computational method is insufficient. Multiscale modeling approaches provide a hierarchical framework that integrates different simulation techniques, each suited for a specific length and time scale. uth.gr This holistic approach is crucial for gaining a comprehensive understanding of how the chemical structure of 9,9-dihexyl-2,7-diiodofluorene translates into the performance of a functional device. europa.euarxiv.org

A typical multiscale workflow for organic electronics proceeds as follows:

Quantum Mechanics (QM) Level (Ångströms, Picoseconds):

Purpose: To calculate fundamental electronic properties of single molecules or small oligomers.

Methods: DFT and TD-DFT.

Outputs: HOMO/LUMO energies, reorganization energies, optical absorption/emission spectra, and parameters for classical force fields. uth.gr

All-Atom Molecular Dynamics (MD) Level (Nanometers, Nanoseconds):

Purpose: To simulate the detailed packing and conformational dynamics of polymer chains in a condensed phase.

Methods: Classical MD with parameterized force fields.

Outputs: Local morphology, radial distribution functions, and conformational statistics. These structures serve as input for QM calculations of electronic couplings between adjacent molecules.

Coarse-Grained (CG) MD Level (Micrometers, Microseconds):

Purpose: To simulate large-scale morphology and the dynamics of film formation or supramolecular assembly.

Methods: CG-MD simulations.

Outputs: Mesoscale morphology of thin films, including the formation of domains, interfaces, and the distribution of polymer chains.

Device Level (Micrometers to Millimeters, Milliseconds and longer):

Methods: Kinetic Monte Carlo (KMC) for charge transport, drift-diffusion models.

Outputs: Charge carrier mobility, current-voltage characteristics, and quantum efficiency. The morphologies from the MD/CG-MD level are used to define the lattice for these simulations. uth.gr

By integrating these levels, researchers can establish a clear cause-and-effect relationship from chemical modification (e.g., adding iodine atoms) to changes in molecular packing, which in turn affects charge transport and, ultimately, the efficiency of the final device.

Table 4: The Multiscale Modeling Workflow.
Modeling ScaleSimulation MethodKey OutputsInput for Next Scale
Quantum (Molecule)DFT / TD-DFTEnergy levels, reorganization energy, optical spectra.Force field parameters, hopping rates.
Atomistic (Morphology)Molecular Dynamics (MD)Local chain packing, conformational disorder.Inter-chain geometries for electronic coupling calculations.
Mesoscale (Structure)Coarse-Grained MDLarge-scale film morphology, domain structures.Structural input for device-level models.
Continuum (Device)Kinetic Monte Carlo (KMC)Charge mobility, current-voltage (I-V) curves.Predicted device performance.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Methodologies for Enhanced Control and Scalability

The future development of materials derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- heavily relies on the availability of efficient, scalable, and precise synthetic routes. While traditional methods for synthesizing dihalogenated fluorenes are established, emerging research is focused on overcoming limitations related to yield, purity, and environmental impact.

Key research directions include:

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic efforts continue to refine palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. researchgate.netnih.gov The focus is on developing more active and stable catalyst systems that can operate at lower temperatures and with lower catalyst loadings, which is crucial for reducing costs and metal contamination in the final product. For large-scale production, optimizing reaction conditions to simplify purification and maximize yield is a primary goal.

Direct C-H Arylation: As an alternative to traditional cross-coupling that requires pre-functionalization (e.g., conversion to boronic esters), direct C-H arylation is gaining traction. This methodology, where a C-H bond is directly coupled with a C-I bond, offers a more atom-economical and step-efficient synthesis of polyfluorenes. Research aims to improve the selectivity and efficiency of these reactions for fluorene-based systems.

Flow Chemistry: Continuous flow synthesis is being explored as a highly scalable and controllable alternative to batch processing. Flow reactors can offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved consistency, higher yields, and enhanced safety. Adapting the synthesis of 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- and its subsequent polymerization to flow chemistry is a significant step toward industrial-scale manufacturing.

Synthetic MethodAdvantagesResearch Focus
Improved Pd-Catalysis High yield, versatileLower catalyst loading, milder conditions, improved catalyst lifetime
Direct C-H Arylation High atom economy, fewer stepsEnhanced selectivity, broader substrate scope
Flow Chemistry Scalability, precise control, safetyReactor design, optimization of reaction parameters
Tandem Reactions Step-efficiency, reduced wasteNovel catalyst systems, one-pot multi-step synthesis

Exploration of Advanced Polymer Architectures

While linear polyfluorenes derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- are well-studied, researchers are increasingly exploring more complex, three-dimensional architectures to unlock novel properties and overcome the limitations of their linear counterparts. nih.gov

Hyperbranched and Dendritic Polymers: Unlike linear chains, hyperbranched and dendritic polymers possess highly branched, globular structures with a high density of functional end groups. sigmaaldrich.comwikipedia.org These architectures can exhibit enhanced solubility, lower solution viscosity, and unique photophysical properties due to reduced interchain interactions. Synthesizing these structures often involves the co-polymerization of an A2-type monomer like 9,9-dihexyl-2,7-diiodo-fluorene with a B3 or B4-type monomer. The resulting materials are being investigated for applications in sensing, light-harvesting, and as host materials in OLEDs.

Conjugated Microporous Polymers (CMPs): CMPs are a class of materials that combine π-conjugation with a permanent porous structure. rsc.org By incorporating the rigid 9,9-dihexyl-2,7-diiodo-fluorene unit into a cross-linked network, typically through Sonogashira or Suzuki coupling with multi-topic linkers, CMPs with high surface areas can be created. rsc.org These materials are promising for applications in gas storage, catalysis, and as active materials in chemosensors and heterogeneous photocatalysis.

Polymer ArchitectureKey FeaturesPotential Applications
Hyperbranched Polymers Globular shape, high solubility, many end groupsSolution-processed electronics, sensors, rheology modifiers
Dendrimers Perfectly branched, monodisperse, core-shell structureDrug delivery, light-harvesting antennas, molecular encapsulation
Conjugated Microporous Polymers High surface area, permanent porosity, π-conjugated frameworkGas storage/separation, heterogeneous catalysis, chemical sensors

Integration with Emerging Technologies

The unique optoelectronic properties of polymers derived from 9H-Fluorene, 9,9-dihexyl-2,7-diiodo- make them highly suitable for integration into cutting-edge technologies, particularly in the fields of photovoltaics and quantum electronics.

Quantum Dot-Based Devices: Quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical properties. Polyfluorenes can be integrated with QDs in hybrid devices in several ways. They can act as a charge-transporting matrix in QD-LEDs, facilitating electron and hole injection into the quantum dots. Alternatively, they can serve as surface ligands, passivating defects on the QD surface and improving their photoluminescence quantum yield. In hybrid solar cells, polyfluorenes can function as the hole-conducting phase in a bulk heterojunction with QDs.

Strategies for Enhanced Device Performance and Long-Term Stability

A major challenge for organic electronic devices is ensuring stable performance over long operational lifetimes. For polyfluorenes, a key issue has been the emergence of a low-energy green emission band during device operation, which degrades the desired blue color purity and indicates material degradation. acs.org

Future strategies to combat these issues include:

Copolymerization: A primary strategy to enhance stability is to copolymerize 9,9-dihexyl-2,7-diiodo-fluorene with other aromatic monomers. mdpi.com Introducing comonomers can break the planarity of the polymer backbone, sterically hindering the formation of aggregates or excimers that lead to undesirable emission.

Control of Molecular Weight and Polydispersity: The molecular weight and its distribution can significantly impact film morphology and, consequently, device performance and stability. Synthetic methods that provide greater control over these parameters are crucial for producing materials with consistent and reproducible properties.

Formation of Keto Defects: The formation of fluorenone (keto) defects at the C-9 position is a known degradation pathway that contributes to the green emission. acs.org Future research involves designing more robust C-9 substitutions or developing polymer additives that can scavenge reactive oxygen species and prevent oxidation.

Device Encapsulation and Interfacial Engineering: Beyond the active material itself, device architecture plays a critical role in long-term stability. Developing advanced encapsulation techniques to protect the device from oxygen and moisture, and engineering the interfaces between different layers to ensure efficient and stable charge injection and extraction, are vital areas of research. researchgate.net

Sustainability Aspects in Material Design, Synthesis, and Processing

As the field of organic electronics matures, there is a growing emphasis on sustainability throughout the material lifecycle. This "green chemistry" approach is becoming integral to the research and development of fluorene-based materials. nih.gov

Key sustainability considerations include:

Green Solvents: The synthesis and processing of conjugated polymers often rely on toxic and environmentally harmful chlorinated solvents. A major research push is underway to identify and validate greener solvent alternatives, such as bio-derived solvents or supercritical fluids, for both synthesis and device fabrication.

Atom Economy: Synthetic routes are being evaluated based on their atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. Methodologies like direct C-H activation are favored over routes that require stoichiometric activating agents or produce significant salt waste. nih.govlabxing.com

Lifecycle and Recyclability: The long-term vision includes designing materials and devices for easier recycling. This involves exploring reversible polymerization techniques and avoiding the use of scarce or toxic elements in device components.

Q & A

Q. What are the recommended synthetic routes for 9,9-dihexyl-2,7-diiodofluorene, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the fluorene core. A common approach is:

Alkylation : Introduce dihexyl groups at the 9-position via nucleophilic substitution using hexyl halides and a strong base (e.g., NaH) in anhydrous THF .

Iodination : Electrophilic aromatic iodination at the 2,7-positions using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) .
Characterization :

  • NMR Spectroscopy : Confirm alkylation (δ ~0.5–1.5 ppm for hexyl protons) and iodination (absence of aromatic protons at 2,7-positions).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, particularly for iodine isotope patterns.
  • X-ray Crystallography : Resolve molecular geometry and packing (if crystals are obtainable) .

Q. Which spectroscopic and analytical techniques are critical for validating the purity of 9,9-dihexyl-2,7-diiodofluorene?

  • GC-MS or LC-MS : Detects volatile byproducts and confirms molecular ion peaks .
  • UV-Vis Spectroscopy : Identifies π→π* transitions (~300–400 nm) to assess conjugation integrity .
  • Elemental Analysis : Quantifies C, H, and I content to verify stoichiometry.
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability and phase transitions (e.g., melting points) .

Q. What safety precautions are essential when handling iodinated fluorene derivatives?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of halogenated vapors.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .
  • Waste Disposal : Collect halogenated waste separately for incineration or specialized treatment .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 9,9-dihexyl-2,7-diiodofluorene?

DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for C/H and LANL2DZ for iodine can:

  • Estimate HOMO/LUMO energies to assess charge transport potential.
  • Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) and compare with experimental data .
  • Analyze iodine’s heavy-atom effect on spin-orbit coupling for triplet-state applications (e.g., OLEDs) .

Q. What structural insights can X-ray crystallography provide for iodinated fluorene derivatives?

Single-crystal X-ray studies reveal:

  • Bond Lengths/Angles : Confirm iodine’s steric and electronic effects on aromatic distortion.
  • Packing Motifs : Identify C–I···π or halogen-bonding interactions that influence solid-state optoelectronic behavior .
  • Solvent Co-crystallization : Detect solvent inclusion effects on crystal morphology .

Q. How do 2,7-diiodo substitutions impact the optoelectronic performance of 9,9-dialkylfluorenes?

  • Electronic Effects : Iodine’s electron-withdrawing nature lowers LUMO levels, enhancing electron affinity for n-type semiconductors .
  • Synthetic Versatility : Iodo groups enable cross-coupling (e.g., Suzuki, Sonogashira) to build conjugated polymers or dendrimers .
  • Thermal Stability : Bulky iodine atoms may disrupt π-stacking, reducing aggregation in thin films .

Q. What methodologies resolve contradictions in reported properties of fluorene derivatives?

  • Controlled Comparative Studies : Synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogen type) .
  • Multitechnique Validation : Cross-reference DFT predictions with experimental data (e.g., cyclic voltammetry for HOMO/LUMO, grazing-incidence XRD for thin-film morphology) .
  • Statistical Analysis : Use multivariate regression to isolate substituent effects from solvent/processing variables .

Q. How are 9,9-dihexyl-2,7-diiodofluorene derivatives applied in organic electronics?

  • OLED Host Materials : The iodine-heavy atoms enhance phosphorescence efficiency via triplet-state manipulation .
  • Polymer Precursors : Serve as monomers for conjugated polymers with tunable bandgaps after cross-coupling .
  • Sensors : Iodo groups act as binding sites for heavy-metal ion detection via fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.